molecular formula C7H18Cl2Si2 B099562 Bis(trimethylsilyl)dichloromethane CAS No. 15951-41-4

Bis(trimethylsilyl)dichloromethane

Cat. No. B099562
CAS RN: 15951-41-4
M. Wt: 229.29 g/mol
InChI Key: WWPQQMDJOWANKG-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)dichloromethane is a chemical compound with the molecular formula C7H18Cl2Si2 and a molecular weight of 229.29 .


Synthesis Analysis

Bis(trimethylsilyl)dichloromethane is used in the analysis of cannabinoids using GC–MS . It is also used in the silylization of alkylphenols, chlorophenols, and bisphenol A .


Molecular Structure Analysis

A trimethylsilyl group, which is a part of Bis(trimethylsilyl)dichloromethane, consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule .


Chemical Reactions Analysis

Bis(trimethylsilyl)dichloromethane is reactive towards nucleophiles, resulting in the replacement of the chloride . It is also used in the formation of trimethylsiloxy groups .


Physical And Chemical Properties Analysis

Bis(trimethylsilyl)dichloromethane has a boiling point of 117 °C/17 mmHg and a density of 1.006 g/mL at 25 °C .

Scientific Research Applications

Oxidation Catalyst

  • Bis(trimethylsilyl) peroxide, in the presence of chromium(VI) or ruthenium(II) complexes, effectively oxidizes alcohols in dichloromethane. This is significant for selective oxidation of primary over secondary alcohols using RuCl2(PPh3)3 as a catalyst (Kanemoto et al., 1988).
  • A similar application is seen with bis(trimethylsilyl) chromate supported on silica gel, which excellently oxidizes various alcohols to corresponding carbonyl compounds (Jong Gun Lee, Jung A Lee, & Soo Yun Sohn, 1996).

Synthesis and Reactions

  • Bis(trimethylsilyl)chloromethane undergoes metalation with s-BuLi, forming a bis(trimethylsilyl)methyl anion. This facilitates a general method to produce vinyl silanes from various aldehydes (McNulty & Das, 2008).
  • In another study, it is used for direct oxidative deprotection of trimethylsilyl ethers to their corresponding carbonyl compounds, without cleaving benzylic double bonds (Heravi, A., & Tabar-Heydar, K., 1999).

Organometallic Chemistry

  • It reacts with lithium-4,4′-di-tert-butylbiphenyl or lithium suspensions to form a compound that binds various electrophiles, demonstrating its reactivity and potential in organometallic synthesis (Hommes, Bickelhaupt, & Klumpp, 1988).
  • The preparation of trimethyltindihalomethyllithium reagents through the reaction of bis(trimethyltin)dichloromethane with n-butyllithium highlights its utility in the synthesis of new lithium reagents (Seyferth, Armbrecht, Lambert, & Tronich, 1972).

Safety And Hazards

Bis(trimethylsilyl)dichloromethane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .

properties

IUPAC Name

[dichloro(trimethylsilyl)methyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18Cl2Si2/c1-10(2,3)7(8,9)11(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPQQMDJOWANKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339015
Record name Dichlorobis(trimethylsilyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorobis(trimethylsilyl)methane

CAS RN

15951-41-4
Record name Dichlorobis(trimethylsilyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorobis(trimethylsilyl)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
DR Dimmel, CA Wilkie, F Ramon - The Journal of Organic …, 1972 - ACS Publications
The silation of a—100 solution of 2 equiv of re-butyllithium and 1 equiv of methylene chloride in THF-hexane with trimethylchlorosilane leads to a complex product mixture of …
Number of citations: 18 pubs.acs.org
NJR van Eikema Hommes, F Bickelhaupt, GW Klumpp - Tetrahedron letters, 1988 - Elsevier
At −90C in THF or similar media bis(trimethylsilyl)dichloromethane 2 reacts with lithium-4,4′-di-tert-butylbiphenyl (LiDBB) or suspensions of freshly sublimed lithium to give the title …
Number of citations: 20 www.sciencedirect.com
D Seyferth, EM Hanson, FM Armbrecht Jr - Journal of Organometallic …, 1970 - Elsevier
361 HALOMETHYL-METAL COMPOUNDS XXXVII*. THE TRIMETIIYLSILYL-SUBSTITUTED CHLOROMETHYLLITHIUM REAGENTS : Me,SiCCl,Li AND (MesSi)&a Page 1 361 …
Number of citations: 51 www.sciencedirect.com
GL Larson, O Rosario - Journal of Organometallic Chemistry, 1979 - Elsevier
(Dichlorometyl)trimethylsilane, Me 3 SiCCl 2 H, (dichloromethyl)phenyldimethylsilane, PhMe 2 SiCCl 2 H, and (dichloromethyl)diphenylmethylsilane, Ph 2 MeSiCCl 2 H, readily react …
Number of citations: 3 www.sciencedirect.com
DR Williams, MJ Walsh - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 5926‐35‐2 ] C 7 H 19 ClSi 2 (MW 194.85) InChI = 1S/C7H19ClSi2/c1‐9(2,3)7(8)10(4,5)6/h7H,1‐6H3 InChIKey = XNJGZHVYPBNLEB‐UHFFFAOYSA‐N (versatile C 1 building block; …
Number of citations: 0 onlinelibrary.wiley.com
M Fujita, T Hiyama - Journal of the American Chemical Society, 1985 - ACS Publications
OH this extension was realized when TASF was applied to (polyhalovinyl) silanes. For example, TASF (0.1 mmol) was added to a THF solution of benzaldehyde (1.5 mmol) and triethyl (…
Number of citations: 101 pubs.acs.org
NL Anderson - 1992 - search.proquest.com
Bicyclo (2.2. 2) oct-1-ene 1 was generated by gas phase elimination of trimethylsilyl bromide from 1-bromo-2-(trimethylsilyl)-bicyclo (2.2. 2) octane (2). The elimination was effected by …
Number of citations: 4 search.proquest.com
I Marek, JF Normant - Chemical reviews, 1996 - ACS Publications
The development of new strategies in organic syntheses with a minimum of chemical steps is becoming more and more necessary for the efficient assembly of complex molecular …
Number of citations: 307 pubs.acs.org
D Martin, FS Tham, A Baceiredo… - Chemistry–A European …, 2006 - Wiley Online Library
Addition of two equivalents of (Me 3 Si) 2 CLiCl to the C‐[(diphenyl) (diisopropylamino)phosphonio]‐P‐(diisopropylamino)phosphaalkene 2 affords the 1σ 4 ,3σ 3 ‐diphosphabuta‐1,2,3…
H Shinokubo, K Miura, K Oshima, K Utimoto - Tetrahedron, 1996 - Elsevier
One-pot synthesis of R 1 CH(OSiMe 2 -t-Bu)CX 2 CH(OH)R 2 (X=Cl, Br) successive addition of two different aldehydes (R 1 CHO and R 2 CHO) has been achieved starting from tert-…
Number of citations: 81 www.sciencedirect.com

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